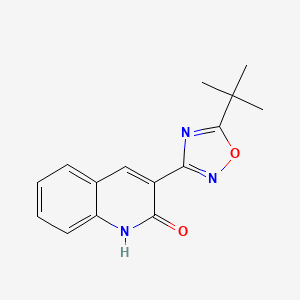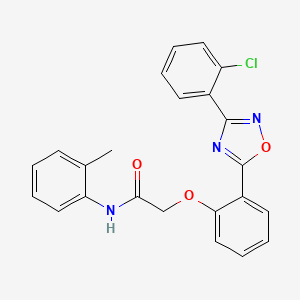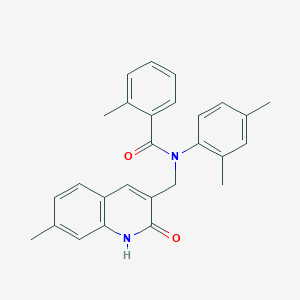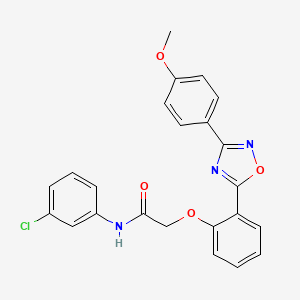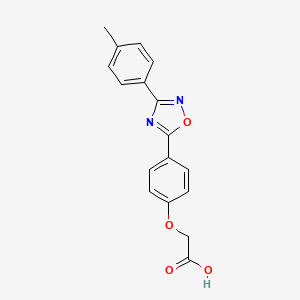
2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid, commonly known as TOFA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TOFA is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C18H16N2O4. In
作用机制
TOFA works by inhibiting the activity of ACC, which is a key enzyme in the fatty acid synthesis pathway. ACC catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, which is a precursor for the synthesis of fatty acids. TOFA binds to the biotin carboxylase domain of ACC, which prevents the binding of ATP and biotin, thereby inhibiting the activity of the enzyme.
Biochemical and Physiological Effects:
TOFA has been shown to have a number of biochemical and physiological effects. In animal studies, TOFA has been shown to reduce the synthesis of fatty acids, leading to a decrease in adipose tissue mass and an improvement in insulin sensitivity. TOFA has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, TOFA has been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
TOFA has several advantages as a research tool. It is a potent and selective inhibitor of ACC, making it a useful tool for studying the role of fatty acid synthesis in various biological processes. Additionally, TOFA is relatively stable and can be stored for extended periods of time without degradation. However, there are also limitations to the use of TOFA in lab experiments. TOFA is not water-soluble, which can make it difficult to administer in vivo. Additionally, TOFA has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on TOFA. One area of interest is the potential use of TOFA as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Additionally, TOFA has shown promise as an anti-tumor agent, and further research is needed to explore its potential applications in cancer therapy. Finally, there is a need for further studies to elucidate the mechanisms of action of TOFA and to identify potential off-target effects that may limit its usefulness as a research tool.
合成方法
TOFA can be synthesized through a multistep reaction process that involves the condensation of 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final product, TOFA. The yield of the synthesis process is typically around 50-60%.
科学研究应用
TOFA has been extensively studied in the field of biochemistry and molecular biology due to its potential applications as an inhibitor of fatty acid synthesis. Fatty acid synthesis is a complex biochemical process that involves the conversion of excess carbohydrates into fatty acids, which are then stored in adipose tissue. This process is regulated by a key enzyme called acetyl-CoA carboxylase (ACC), which is responsible for the conversion of acetyl-CoA to malonyl-CoA. TOFA has been shown to inhibit ACC, thereby reducing the synthesis of fatty acids and leading to a decrease in adipose tissue mass.
属性
IUPAC Name |
2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-11-2-4-12(5-3-11)16-18-17(23-19-16)13-6-8-14(9-7-13)22-10-15(20)21/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFPNLCWFCVSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698765.png)

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7698772.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7698773.png)
![2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B7698777.png)

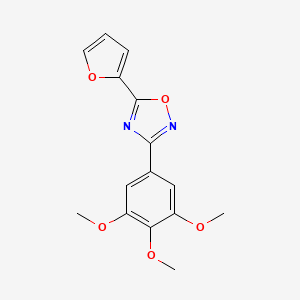

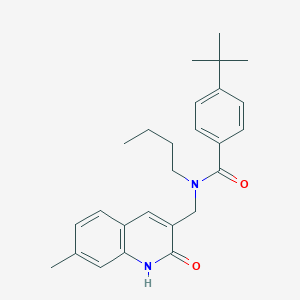
![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7698820.png)
